molecular formula C12H18BrNO B13274347 4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol

4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol

Cat. No.: B13274347
M. Wt: 272.18 g/mol
InChI Key: NCNRFNLFNZCHAD-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound features a bromophenyl group attached to an amino-pentan-1-ol structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 4-bromobenzylamine with 1-pentanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of biological activities. The amino-pentan-1-ol structure allows for hydrogen bonding and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Bromophenyl)methyl]amino}pentan-1-ol is unique due to its specific combination of a bromophenyl group and an amino-pentan-1-ol structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

4-[(4-bromophenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-10(3-2-8-15)14-9-11-4-6-12(13)7-5-11/h4-7,10,14-15H,2-3,8-9H2,1H3

InChI Key

NCNRFNLFNZCHAD-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC=C(C=C1)Br

Origin of Product

United States

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